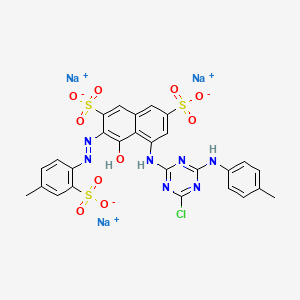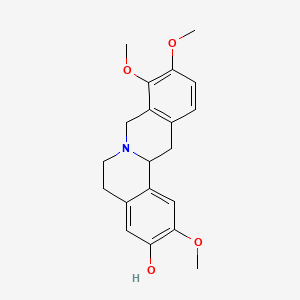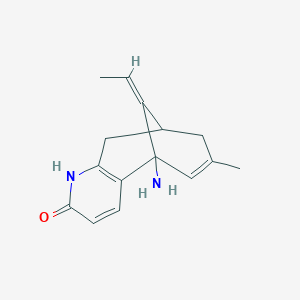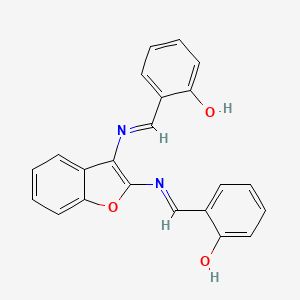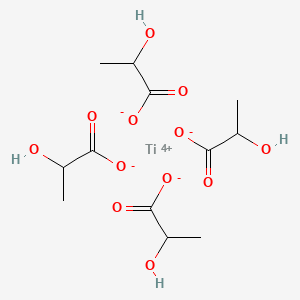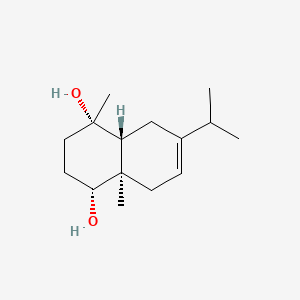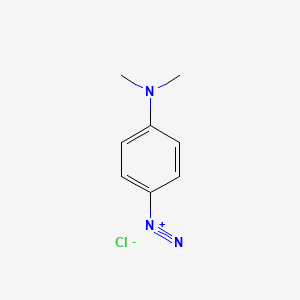
ATTAPULGITE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATTAPULGITE is a unique clay mineral known for its needle-like morphology, which is derived from its complex three-dimensional crystal structure. This structure is responsible for attapulgite's distinct colloidal properties, such as resistance to high concentrations of electrolytes, and its high surface area and porosity when activated thermally. These characteristics make attapulgite valuable in various industrial applications, highlighting its multifunctional nature and adaptability across different uses (Haden, 1961).
Synthesis Analysis
Synthesis of Attapulgite-Based Composites
Attapulgite has been employed as a matrix for synthesizing novel composites, such as waterborne polyurethane/attapulgite nanocomposites through in situ polymerization. These composites demonstrate improved thermal stability, tensile strength, and elongation at break, attributed to the homogenous dispersion of organically modified attapulgite within the composite material (Peng et al., 2011).
Molecular Structure Analysis
Crystal Structure of Attapulgite
The crystal structure of attapulgite has been a subject of study to understand its mineralogy better. Attapulgite's fibrous structure is related to its unique layer silicate formation, which contrasts with other minerals, providing a foundation for its distinctive properties and applications (Bradley, 1939).
Chemical Reactions and Properties
Sulfonation and Catalytic Properties
The modification of attapulgite through sulfonation can significantly alter its structure, introducing Bronsted and Lewis acid sites. These modifications enhance attapulgite's catalytic abilities, as demonstrated in the conversion of furfuryl alcohol to ethyl levulinate, where the yield can reach up to 95.4% (Tian et al., 2020).
Physical Properties Analysis
Adsorption Capabilities
Attapulgite's adsorption capacity is highlighted in the removal of toxic metal ions from water. A study showed that attapulgite clay@carbon nanocomposites exhibit high adsorption abilities for Cr(VI) and Pb(II) ions, positioning these nanocomposites as promising candidates for water purification (Chen et al., 2011).
Chemical Properties Analysis
Modification and Environmental Applications
The modification of attapulgite with covalent organic frameworks has demonstrated its potential in environmental applications, specifically in the extraction of pyrethroids from water samples. This modification enhances attapulgite's selectivity and efficiency in adsorbing specific contaminants, showing the adaptability and functionality of attapulgite in addressing environmental challenges (Jia et al., 2020).
Aplicaciones Científicas De Investigación
Biotechnological Applications
- Nanocomposites and Antimicrobial Activity : Araújo et al. (2020) explored the development of nanocomposites using attapulgite and silver nanoparticles. These composites showed potential as bactericidal agents in biotechnological applications, highlighting attapulgite's role in creating new nanostructured materials with antimicrobial activity (Araújo et al., 2020).
Environmental Applications
- Water Treatment : Tang et al. (2011) demonstrated that modified attapulgite effectively flocculates harmful algal blooms in freshwater, offering an environmentally friendly and cost-effective solution for water treatment (Tang et al., 2011).
- Industrial Wastewater Treatment : Yuan (2009) noted that modified attapulgite, due to its larger surface area and strong adsorption properties, is increasingly used in treating industrial wastewater (Yuan, 2009).
- Removal of Contaminants : Wang (2008) highlighted attapulgite's application in removing pollutants from exhaust air, sewage, and contaminated soil, underscoring its role in environmental protection (Wang, 2008).
Agricultural and Soil Improvement
- Soil and Fertilizer Enhancement : Xiao-zhao (2008) summarized attapulgite's role in enhancing soil water and fertilizer preserving capabilities, improving the release rate of fertilizers, and serving as a suspending agent in liquid fertilizers (Xiao-zhao, 2008).
Industrial and Material Science
- Use in Plastics : Xiao-min (2015) reviewed the application of attapulgite as a filler in various plastics like polypropylene and polyamide, indicating its role in the development of composites and catalysts (Xiao-min, 2015).
- Fabrication of Materials : Wang et al. (2021) discussed using attapulgite to create structural-functional materials with features such as adsorption for organic pollutants and superhydrophobic coatings (Wang et al., 2021).
Sensor Technology
- Humidity Sensors : Duan et al. (2020) developed a low-cost, high-performance humidity sensor using attapulgite, demonstrating its novel application in sensor technology (Duan et al., 2020).
Safety And Hazards
Direcciones Futuras
Attapulgite has potential applications in various fields. For instance, it can be used as a carrier material for fatty acids phase change material . It also has potential applications in energy conservation buildings at different function temperatures . Another study suggested that attapulgite has the potential to improve the characteristics of biomass composites in a simpler and more environmentally friendly method .
Propiedades
Número CAS |
12174-11-7 |
|---|---|
Nombre del producto |
ATTAPULGITE |
Fórmula molecular |
2Al.3Mg.6O3Si |
Peso molecular |
583.377 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



